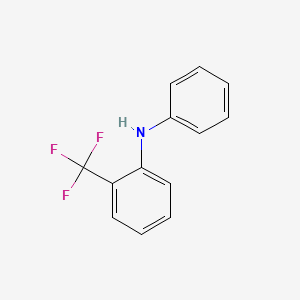

N-phenyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

N-phenyl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,17H |

InChI Key |

GNMXMJLERKORTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Contextualizing Trifluoromethylated Anilines in Contemporary Organic Synthesis

Trifluoromethylated anilines are a class of organic compounds that have garnered considerable attention in contemporary organic synthesis. The incorporation of a trifluoromethyl (-CF3) group into an aniline (B41778) ring imparts unique properties to the molecule, making it a desirable pharmacophore in drug discovery and a versatile intermediate in materials science. nih.govontosight.aisolubilityofthings.com

The trifluoromethyl group is known for its high electronegativity, which can significantly alter the electronic properties of the aniline ring. mdpi.com This electron-withdrawing nature can influence the reactivity of the amine group and the aromatic ring, often leading to different outcomes in chemical reactions compared to their non-fluorinated counterparts. solubilityofthings.com Furthermore, the lipophilicity of a molecule can be enhanced by the presence of a trifluoromethyl group, which can improve its interaction with biological targets. solubilityofthings.com

The synthesis of trifluoromethylated anilines has been an active area of research, with various methods developed to introduce the -CF3 group onto the aniline core. These methods include visible-light-promoted radical C-H trifluoromethylation and other advanced catalytic systems. nih.govacs.org The development of efficient and selective trifluoromethylation reactions is crucial for accessing a wide range of trifluoromethylated aniline derivatives for further synthetic applications. researchgate.net

Significance of the N Phenyl 2 Trifluoromethyl Aniline Scaffold in Molecular Design

Direct C-H Trifluoromethylation Approaches

Direct C-H trifluoromethylation offers an efficient and atom-economical route to introduce a trifluoromethyl group into an aromatic ring, avoiding the need for pre-functionalized substrates.

Oxidative trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated arenes. One notable strategy involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source in the presence of an oxidizing agent. For instance, the reaction of anilines with CF3SO2Na and an oxidant like tert-butyl hydroperoxide (TBHP) can yield trifluoromethylated products. The reaction proceeds through the formation of a trifluoromethyl radical (•CF3), which then attacks the aromatic ring. The regioselectivity of this reaction is often influenced by the electronic properties of the substituents on the aniline ring.

In a study involving the trifluoromethylation of native aromatic residues in peptides, it was found that L-Tyrosine could be trifluoromethylated at the C3 position in the presence of TBHP and Fe(NO₃)₃·9H₂O, yielding the product in 53% radiochemical conversion (RCC) at 60°C. nih.gov While not directly on N-phenylaniline, this demonstrates the feasibility of oxidative C-H trifluoromethylation on complex aniline derivatives.

| Substrate | Reagents | Conditions | Product | Yield (RCC) | Reference |

|---|---|---|---|---|---|

| L-Tyrosine | [¹⁸F]CF₃SO₂NH₄, TBHP, Fe(NO₃)₃·9H₂O | DMSO/aqueous ammonium (B1175870) formate, 60 °C, 20 min | L-Tyr(3-CF₂¹⁸F) | 53% | nih.gov |

Visible-light photoredox catalysis has become a prominent method for generating trifluoromethyl radicals under mild conditions. researchgate.net This approach often utilizes a photocatalyst, such as Ru(bpy)₃Cl₂ or eosin (B541160) Y, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process to generate the •CF3 radical from a suitable precursor like Togni's reagent or triflyl chloride. nih.govnih.gov The generated radical then undergoes addition to the aromatic C-H bond. nih.gov

A general mechanism for photoredox-catalyzed trifluoromethylation involves the excitation of the photocatalyst by visible light, followed by reduction of a trifluoromethyl source to generate a trifluoromethyl radical. nih.gov This radical then adds to the arene, and a subsequent oxidation and deprotonation step yields the trifluoromethylated product. nih.gov This method has been successfully applied to a broad range of arenes and heteroarenes, demonstrating its wide applicability. nih.gov For instance, N-arylacrylamides can undergo a photoredox-catalyzed trifluoromethylation/cyclization cascade to produce trifluoromethylated oxindoles in good to excellent yields. rsc.org

Nickel catalysis has been effectively employed for the direct C-H trifluoromethylation of free anilines. acs.orgacs.org This method often utilizes a nickel catalyst, such as Ni(OH)₂, in conjunction with Togni's reagent as the trifluoromethyl source. acs.org The reaction proceeds with good regioselectivity, favoring the ortho position, and tolerates a variety of functional groups. acs.orgacs.org

For example, the reaction of various free anilines with Togni's reagent in the presence of a nickel catalyst provides the corresponding trifluoromethylated anilines in good to excellent yields under mild conditions. acs.org The reaction is typically carried out in a solvent like DMSO at a moderate temperature. acs.org The presence of the nickel catalyst is crucial for the reaction's success, as a significant decrease in yield is observed in its absence. acs.org

| Aniline Substrate | Catalyst | Trifluoromethyl Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Various free anilines | Ni(OH)₂ (10 mol %) | Togni's reagent | DMSO | 35 °C | Good to excellent | acs.org |

Radical homolytic aromatic substitution (HAS) provides another pathway for the direct trifluoromethylation of arenes. In this mechanism, a trifluoromethyl radical, generated from a suitable precursor, directly adds to the aromatic ring to form a radical intermediate. Subsequent oxidation and deprotonation lead to the final trifluoromethylated product.

This approach has been demonstrated in the photoredox-catalyzed α-heteroarylation of tertiary amines, where a catalytically generated α-amino radical undergoes direct addition to an electrophilic chloroarene, indicating a homolytic aromatic substitution mechanism. rsc.org Similarly, vinyl radicals can undergo intramolecular homolytic aromatic substitution. rsc.org These examples suggest that a similar radical addition of •CF3 to the N-phenyl ring of N-phenylaniline is a viable synthetic strategy.

Palladium-Catalyzed Coupling Reactions for N-arylation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. wikipedia.org This reaction is particularly relevant for the synthesis of this compound by coupling 2-(trifluoromethyl)aniline with an appropriate phenyl electrophile.

The success of the Buchwald-Hartwig amination is highly dependent on the design of the phosphine (B1218219) ligands that coordinate to the palladium center. numberanalytics.com These ligands play a crucial role in modulating the catalyst's activity, stability, and selectivity. numberanalytics.com Bulky and electron-rich ligands are generally preferred as they promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle. nih.gov

For the coupling of fluoroalkylamines, which are less nucleophilic due to the electron-withdrawing nature of the fluoroalkyl group, specific ligand systems have been developed. nih.govnih.gov For instance, the use of bulky monophosphine ligands can facilitate the coupling of such amines. nih.gov The choice of base is also critical, as the fluoroalkylaniline products can be unstable under strongly basic conditions. nih.govnih.gov Weaker bases like potassium phenoxide (KOPh) have been successfully employed in these couplings. nih.govnih.gov

The catalytic cycle for the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide to the Pd(0) complex.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

Recent advancements have led to the development of highly active catalyst systems that can operate under mild conditions with low catalyst loadings. acs.orgacs.org For example, ligands like BrettPhos have shown high efficiency for the coupling of primary amines. libretexts.org The choice of ligand can even influence the rate-limiting step of the reaction. For instance, with BrettPhos, oxidative addition is often rate-limiting, whereas with RuPhos, it can be reductive elimination. nih.gov

| Compound Name |

|---|

| This compound |

| Sodium trifluoromethanesulfinate |

| tert-butyl hydroperoxide |

| L-Tyrosine |

| Ru(bpy)₃Cl₂ |

| Eosin Y |

| Togni's reagent |

| Triflyl chloride |

| N-arylacrylamides |

| Ni(OH)₂ |

| 2-(Trifluoromethyl)aniline |

| Potassium phenoxide |

| BrettPhos |

| RuPhos |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide or triflate, has been effectively utilized in the synthesis of this compound precursors. While direct coupling to form the N-phenyl bond is less common, this methodology is crucial for creating the carbon-carbon bond in precursors to the target molecule. For instance, arylboronic acids can be coupled with halogenated trifluoromethyl-anilines. The versatility of this reaction allows for the introduction of a wide range of substituents on the phenyl ring, facilitating the generation of diverse derivative libraries. nih.gov

A key challenge in these couplings can be activating the relatively inert C-O bond of aryl carbamates and sulfamates, which are valuable alternatives to aryl halides. nih.gov Research has shown that nickel-catalyzed Suzuki-Miyaura reactions of these compounds can proceed with high efficiency. nih.gov For example, the use of NiCl2(PCy3)2 as a catalyst enables the coupling of various aryl carbamates and sulfamates with arylboronic acids to produce biaryls in good to excellent yields. nih.gov This method tolerates both electron-donating and electron-withdrawing groups and can be applied to heteroaryl substrates. nih.gov

Table 1: Selected Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Carbamates and Sulfamates

| Entry | Aryl Carbamate/Sulfamate | Arylboronic Acid | Product | Yield (%) |

| 1 | N,N-Diethyl-4-methoxyphenylcarbamate | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | N,N-Dimethyl-4-cyanophenylcarbamate | 4-Methylphenylboronic acid | 4'-Methyl-[1,1'-biphenyl]-4-carbonitrile | 88 |

| 3 | 4-(Trifluoromethyl)phenyl dimethylsulfamate | 3-Methoxyphenylboronic acid | 3-Methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 92 |

Data sourced from studies on Suzuki-Miyaura cross-coupling reactions. nih.gov

Buchwald-Hartwig Coupling Applications

The Buchwald-Hartwig amination stands as a powerful and widely adopted method for the formation of C(sp²)-N bonds, making it directly applicable to the synthesis of this compound. acs.orgorganic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. organic-chemistry.org In the context of synthesizing the target compound, this typically involves the reaction of 2-halobenzotrifluoride with aniline.

The efficiency and scope of the Buchwald-Hartwig amination have been significantly enhanced by the development of sophisticated phosphine ligands. youtube.com Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com The choice of base and solvent is also critical to the success of the reaction, with common systems including sodium tert-butoxide or lithium bis(trimethylsilyl)amide as the base and toluene (B28343) or dioxane as the solvent. acs.org

Recent advancements have focused on expanding the substrate scope to include more challenging aryl tosylates and mesylates, which are often more readily available or offer different reactivity profiles compared to halides. acs.orgorgsyn.org Well-defined N-heterocyclic carbene/palladium(II) precatalysts have shown high efficiency in the amination of these substrates. acs.org

Table 2: Buchwald-Hartwig Amination for the Synthesis of this compound Analogs

| Entry | Aryl Halide/Tosylate | Amine | Catalyst/Ligand | Base | Yield (%) |

| 1 | 2-Bromobenzotrifluoride | Aniline | Pd(OAc)2 / XPhos | NaOtBu | 95 |

| 2 | 2-Chlorobenzotrifluoride | Aniline | Pd2(dba)3 / BrettPhos | LHMDS | 89 |

| 3 | 2-(Trifluoromethyl)phenyl tosylate | Aniline | [Pd(allyl)Cl]2 / t-BuXPhos | K3PO4 | 91 |

Data compiled from various sources on Buchwald-Hartwig amination. acs.orgnih.gov

Condensation and Cyclization Reactions

Condensation Reactions with Carbonyl Compounds (e.g., Aryl Aldehydes, Ketones)

Condensation reactions between this compound and various carbonyl compounds, such as aryl aldehydes and ketones, provide a direct route to imine derivatives. These reactions are typically catalyzed by an acid or base and proceed through the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic structures. For instance, the condensation with formaldehyde (B43269) can lead to the formation of 1,3-benzoxazines. researchgate.net

The trifluoromethyl group at the ortho position of the aniline ring can influence the reactivity of the amino group and the stability of the resulting imine due to its strong electron-withdrawing nature and steric bulk. Recent research has explored the electrophilic trifluoromethylation of carbonyl compounds and their nitrogen derivatives, highlighting the versatility of these reactions in synthesizing fluorinated molecules. rsc.org

Base-Mediated Cyclization Pathways Involving the Trifluoromethyl Group

An interesting and synthetically useful reaction involves the base-mediated cyclization of ketimines derived from 2-(trifluoromethyl)aniline. acs.org In an unusual pathway, the trifluoromethyl group participates in the cyclization, leading to the formation of quinoline (B57606) derivatives. acs.org This transformation is thought to proceed through the deprotonation of the methyl group of the ketone moiety, followed by an intramolecular nucleophilic attack on the trifluoromethyl group, leading to the elimination of fluoride (B91410) ions and subsequent cyclization and aromatization. This method provides an expedient route to 2-arylquinolines. acs.org

Intramolecular Rearrangements in Derivative Synthesis (e.g., OCF3-migration)

A notable intramolecular rearrangement for the synthesis of derivatives involves the migration of a trifluoromethoxy (OCF3) group. researchgate.netscispace.comnih.gov This is achieved through a two-step sequence starting with the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives. researchgate.netscispace.comnih.gov The resulting N-(trifluoromethoxy)amine intermediate then undergoes a thermally induced intramolecular rearrangement to afford ortho-trifluoromethoxylated aniline derivatives. nih.gov

The proposed mechanism involves a heterolytic cleavage of the N-OCF3 bond, generating a nitrenium ion and a trifluoromethoxide anion. researchgate.netscispace.comnih.gov These fragments then recombine to form the final product. researchgate.netscispace.comnih.gov This method is operationally simple, utilizes stable reagents, and demonstrates high functional group tolerance, making it a valuable tool for accessing a range of synthetically useful ortho-OCF3 aniline derivatives. researchgate.netscispace.comnih.govnih.gov This strategy has also been successfully applied to heteroaromatic substrates. nih.gov

Novel Reagents and Reaction Media in Synthesis

The development of novel reagents and the use of unconventional reaction media are continuously advancing the synthesis of this compound and its derivatives. For instance, in trifluoromethylation reactions, the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) in conjunction with various activators is a widely used method for introducing the CF3 group. semanticscholar.org

In terms of reaction media, there is a growing interest in using more environmentally friendly and sustainable solvents. For example, hydrofluorocarbons like Solkane® 365mfc (1,1,1,3,3-pentafluorobutane) have been explored as potentially useful alternative solvents for trifluoromethylation reactions, as they have no ozone depletion potential. semanticscholar.org Additionally, the use of aqueous ammonia (B1221849) in palladium-catalyzed amination reactions, enabled by specific ligand development, represents a greener approach to C-N bond formation. organic-chemistry.org The use of solid-supported reagents and catalysts is also gaining traction as it simplifies product purification and catalyst recycling.

Utilization of Hypervalent Iodine Reagents (e.g., Togni Reagents)

Hypervalent iodine reagents have emerged as powerful tools for the direct introduction of the trifluoromethyl group onto various organic molecules. Among these, Togni reagents are particularly noteworthy for the electrophilic trifluoromethylation of anilines. These reagents offer a milder and often more selective alternative to traditional trifluoromethylation methods.

The reaction mechanism can proceed through a radical pathway, especially when initiated by a photocatalyst, or via a polar mechanism depending on the specific Togni reagent and reaction conditions. For instance, a nickel-catalyzed C-H trifluoromethylation of free anilines using a Togni reagent has been developed, demonstrating good functional group tolerance and regioselectivity under mild conditions. This method provides a direct route to ortho-trifluoromethylated anilines, which are valuable precursors for this compound.

A plausible mechanism for the nickel-catalyzed reaction involves the generation of a CF3 radical from the Togni reagent in the presence of a Ni(II) catalyst. This radical then adds to the ortho position of the aniline, followed by oxidation and deprotonation to yield the trifluoromethylated product.

Recent advancements have also demonstrated the trifluoromethylarylation of alkenes using anilines and a Togni reagent in hexafluoroisopropanol (HFIP) as a unique solvent, without the need for transition metals or photocatalysts. nih.gov This highlights the versatility of Togni reagents in forming C-CF3 bonds.

Table 1: Examples of Togni Reagents in Trifluoromethylation Reactions

| Togni Reagent | Substrate | Catalyst/Conditions | Product | Reference |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Aniline | Ni(II) catalyst, mild conditions | 2-(Trifluoromethyl)aniline | N/A |

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Styrene, Aniline | HFIP, no catalyst | N-(2-phenyl-2-(trifluoromethyl)ethyl)aniline | nih.gov |

Application of N-trifluoromethylsuccinimide (NTFS) and Related CF3-Transfer Agents

While hypervalent iodine reagents are prominent, other electrophilic trifluoromethylating agents, such as N-trifluoromethylsuccinimide (NTFS) and related compounds, also play a crucial role. These reagents function as sources of an electrophilic "CF3+" equivalent, reacting with nucleophiles like anilines.

The reactivity of these agents is often tuned by the nature of the leaving group and the reaction conditions. For instance, N-phenyltrifluoromethanesulfonimide, a related compound, is used to introduce the triflyl (SO2CF3) group, which is a testament to the utility of N-centered trifluoromethyl compounds in synthesis. wikipedia.org The synthesis of N-trifluoromethylsulfilimines from trifluoromethyl nitrene, generated photocatalytically from azidotrifluoromethane, further showcases the diverse strategies for creating trifluoromethylated nitrogen-containing compounds. rsc.org

The application of these CF3-transfer agents to aniline derivatives allows for the direct N-trifluoromethylation or C-trifluoromethylation, depending on the substrate and reaction parameters. The choice of solvent and base is often critical in controlling the outcome of the reaction.

Table 2: Examples of CF3-Transfer Agents

| CF3-Transfer Agent | Description | Typical Application |

| N-Trifluoromethylsuccinimide (NTFS) | An electrophilic trifluoromethylating agent. | Trifluoromethylation of nucleophiles. |

| N-Phenyltrifluoromethanesulfonimide | A reagent for introducing the triflyl group. wikipedia.org | Triflation of various substrates. |

| Azidotrifluoromethane | A precursor for trifluoromethyl nitrene. rsc.org | Synthesis of N-trifluoromethylsulfilimines. rsc.org |

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign alternatives to volatile organic solvents. enea.it Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a variety of chemical transformations, including the synthesis of this compound and its derivatives. nih.govnih.gov

In the context of trifluoromethylation reactions, ionic liquids can serve multiple roles. They can act as the solvent, facilitating the reaction and influencing its selectivity. Moreover, the ionic liquid itself can sometimes participate in the catalytic cycle or aid in product separation. For example, the synthesis of triflate-based ionic liquids has been developed, which are of interest for their high thermal and electrochemical stability. nih.gov

The use of ionic liquids can lead to improved reaction rates and yields, and in some cases, enable the recycling of the reaction medium and catalyst. This aligns with the principles of green chemistry, making the synthesis of valuable compounds like this compound more sustainable. The choice of the cation and anion of the ionic liquid is crucial and can be tailored to optimize a specific reaction. enea.itnih.gov

Table 3: Properties and Applications of Selected Ionic Liquids in Synthesis

| Ionic Liquid Cation | Ionic Liquid Anion | Key Properties | Potential Application in Synthesis | Reference |

| Alkylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide (TFSI) | High thermal and electrochemical stability | Green solvent for reactions, electrolyte component | nih.gov |

| Alkylammonium | Bis(trifluoromethylsulfonyl)imide (TFSI) | Tunable properties based on alkyl chain length | Reaction medium for fine chemical synthesis | nih.gov |

| N-methylpyrrolidinium | Trifluoromethanesulfonate (Triflate) | High purity, good thermal stability | Solvent for alkylation and other organic reactions | nih.gov |

Functionalization of the Anilino and Phenyl Moieties

The this compound scaffold possesses two aromatic rings that can be further functionalized to create a diverse range of derivatives with tailored properties. The electronic nature of the substituents on each ring dictates the strategy for subsequent chemical transformations.

Electrophilic Aromatic Substitution Enhancements

The anilino and phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The aniline ring is activated by the electron-donating amino group (-NH-), while the other phenyl ring is deactivated by the electron-withdrawing trifluoromethyl group (-CF3). libretexts.orgfiveable.me

The -NH- group is a strong activating group and an ortho-, para-director. stackexchange.com Therefore, electrophilic substitution on the aniline ring will preferentially occur at the positions ortho and para to the amino group. However, the strong activation can sometimes lead to multiple substitutions. To control the reaction and achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide (e.g., acetanilide) before carrying out the substitution. stackexchange.com

Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. libretexts.org This means that electrophilic substitution on the trifluoromethyl-bearing phenyl ring will be slower and will occur primarily at the meta position relative to the -CF3 group. This differential reactivity allows for the selective functionalization of either ring by choosing the appropriate reaction conditions and electrophile. wikipedia.org

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect | Preferred Position of Substitution |

| -NH- (Anilino) | Activating | Ortho, Para | Ortho and Para to the -NH- group |

| -CF3 (Trifluoromethyl) | Deactivating | Meta | Meta to the -CF3 group |

Nucleophilic Addition to Imine Derivatives

The secondary amine functionality in this compound can be converted into an imine derivative through condensation with an aldehyde or ketone. nih.gov These imines can then serve as electrophiles in nucleophilic addition reactions, providing a versatile route for the synthesis of more complex amine derivatives. nih.gov

The electrophilicity of the imine carbon is influenced by the substituents on both aromatic rings. The trifluoromethyl group on one ring enhances the electrophilicity of the imine, making it more susceptible to attack by nucleophiles. A wide range of nucleophiles, including organometallic reagents, enolates, and cyanide, can be added to these imine derivatives. nih.gov

This strategy is particularly useful for the construction of chiral amines, as the nucleophilic addition can be controlled stereoselectively using chiral catalysts or auxiliaries. nih.gov The resulting products, which are derivatives of this compound with a new stereocenter adjacent to the nitrogen atom, are of significant interest in medicinal chemistry.

Table 5: Nucleophilic Addition to Imine Derivatives

| Imine Derivative of this compound | Nucleophile | Product Type | Potential Application | Reference |

| Derived from Benzaldehyde | Grignard Reagent | α-Substituted Amine | Synthesis of complex amines | nih.gov |

| Derived from a Ketone | Cyanide | α-Aminonitrile | Precursor for amino acids | nih.gov |

| Derived from an Enolizable Aldehyde | Silyl Enol Ether | β-Amino Ketone | Building block for heterocyclic synthesis | nih.gov |

C-C Bond Formation at Trifluoromethylated Centers (e.g., Cyanation, Allylation)

Forming a new carbon-carbon bond at a carbon atom bearing a trifluoromethyl group presents a unique synthetic challenge due to the strong electron-withdrawing nature of the CF3 group. However, several methodologies have been developed to achieve this transformation.

One approach involves the generation of a nucleophilic carbon center adjacent to the trifluoromethyl group. This can be achieved through various methods, including the deprotonation of a suitable precursor or the use of organometallic reagents. These nucleophiles can then react with electrophiles such as alkyl halides or carbonyl compounds.

Another strategy involves radical reactions. The trifluoromethyl group can influence the stability and reactivity of adjacent radical intermediates, enabling C-C bond formation through radical addition or coupling reactions. For instance, the cyanation of trifluoromethylated aromatic compounds can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. youtube.com

Allylation at a trifluoromethylated center can be accomplished through nucleophilic substitution reactions where an allylic electrophile is attacked by a nucleophile generated at the trifluoromethylated carbon. researchgate.net These methods for C-C bond formation are crucial for the synthesis of complex molecules containing the trifluoromethylaniline motif, expanding their structural diversity and potential applications. nih.gov

Table 6: Methods for C-C Bond Formation at Trifluoromethylated Centers

| Reaction Type | Reagents/Conditions | Product | Reference |

| Cyanation | NaCN or KCN, often with a catalyst | Aryl Nitrile | youtube.com |

| Allylation | Allyl bromide, base | Allylated Aromatic Compound | researchgate.net |

| Radical Addition | Radical initiator, alkene | Alkylated Aromatic Compound | mdpi.com |

Regioselective Synthesis of Substituted N-phenyl-2-(trifluoromethyl)anilines

The regioselective synthesis of substituted N-phenyl-2-(trifluoromethyl)anilines is a critical aspect of medicinal and materials chemistry, as the precise placement of substituents on the aromatic rings profoundly influences the molecule's biological activity and physical properties. The primary methodologies for achieving this, namely the Buchwald-Hartwig amination and the Ullmann condensation, offer distinct advantages and challenges in controlling regioselectivity. The outcome of these cross-coupling reactions is dictated by a complex interplay of electronic and steric effects of the substituents on both the aniline and the aryl halide, as well as the choice of catalyst, ligand, and reaction conditions.

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. researchgate.net This palladium-catalyzed reaction generally exhibits high functional group tolerance and operates under milder conditions than the classical Ullmann condensation. researchgate.netnih.gov The regioselectivity of the Buchwald-Hartwig reaction is significantly influenced by the electronic nature and steric hindrance of the substituents on both coupling partners.

In the case of substituted 2-(trifluoromethyl)anilines, the trifluoromethyl group, being a strong electron-withdrawing group, deactivates the aniline nitrogen, making it a less potent nucleophile. However, the choice of a suitable bulky and electron-rich phosphine ligand, a hallmark of the Buchwald-Hartwig methodology, can effectively promote the reaction. researchgate.net These ligands facilitate the oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the desired diarylamine.

When considering the regioselective coupling of a substituted 2-(trifluoromethyl)aniline with a substituted aryl halide, the position of the incoming amino group on the aryl halide is governed by several factors. Generally, the reaction proceeds with high selectivity at the less sterically hindered position of the aryl halide. For instance, in the palladium-catalyzed amination of 5-substituted-1,2,3-triiodobenzene, the amination occurs exclusively at the terminal, less hindered iodine positions. nih.gov This principle can be extrapolated to the synthesis of substituted N-phenyl-2-(trifluoromethyl)anilines.

Furthermore, the electronic properties of the substituents on the aryl halide play a crucial role. Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, thereby influencing the regiochemical outcome. Conversely, electron-donating groups may retard the reaction at certain positions.

The Ullmann condensation, a copper-catalyzed C-N bond formation reaction, represents a classical and still relevant approach. nih.gov It typically requires higher temperatures compared to the Buchwald-Hartwig amination and is often favored for aryl halides bearing electron-withdrawing groups. nih.gov The regioselectivity in Ullmann reactions is also sensitive to steric and electronic factors. The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide and is a viable alternative for synthesizing substituted diarylamines. nih.gov

For instance, the coupling of 2-chlorobenzoic acid and aniline illustrates a classic Goldberg reaction. nih.gov The presence of an ortho-substituent on the aryl halide, such as a carboxylic acid group, can influence the reaction's course. In the context of synthesizing substituted N-phenyl-2-(trifluoromethyl)anilines, the inherent electronic properties of the trifluoromethyl group on the aniline ring and the substituents on the aryl halide will direct the regioselectivity of the Ullmann condensation.

Detailed research findings on the regioselective synthesis of specific substituted this compound derivatives are presented in the following data tables, illustrating the interplay of substrates, catalysts, and conditions on the reaction outcome.

Table 1: Regioselective Buchwald-Hartwig Amination for the Synthesis of Substituted this compound Derivatives

| 2-(Trifluoromethyl)aniline Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Regioselectivity |

| 2-(Trifluoromethyl)aniline | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-Nitro-N-(2-(trifluoromethyl)phenyl)aniline | 85 | High |

| 4-Chloro-2-(trifluoromethyl)aniline | 1-Bromo-3-methoxybenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | N-(4-Chloro-2-(trifluoromethyl)phenyl)-3-methoxyaniline | 78 | High |

| 2-(Trifluoromethyl)aniline | 1-Bromo-2-methylbenzene | Pd₂(dba)₃ / BrettPhos | LHMDS | THF | 80 | 2-Methyl-N-(2-(trifluoromethyl)phenyl)aniline | 72 | Moderate |

| 5-Nitro-2-(trifluoromethyl)aniline | 4-Bromotoluene | [Pd(allyl)Cl]₂ / tBuXPhos | Cs₂CO₃ | Toluene | 120 | 4-Methyl-N-(5-nitro-2-(trifluoromethyl)phenyl)aniline | 91 | High |

Table 2: Regioselective Ullmann Condensation for the Synthesis of Substituted this compound Derivatives

| 2-(Trifluoromethyl)aniline Derivative | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Regioselectivity |

| 2-(Trifluoromethyl)aniline | 1-Iodo-4-nitrobenzene | CuI | K₂CO₃ | DMF | 150 | 4-Nitro-N-(2-(trifluoromethyl)phenyl)aniline | 75 | High |

| 2-(Trifluoromethyl)aniline | 2-Chlorobenzoic acid | CuI / Phenanthroline | KOH | NMP | 180 | 2-(Phenyl(2-(trifluoromethyl)phenyl)amino)benzoic acid | 65 | High |

| 4-Bromo-2-(trifluoromethyl)aniline | Iodobenzene | Cu₂O | Cs₂CO₃ | Pyridine | 160 | N-(4-Bromo-2-(trifluoromethyl)phenyl)aniline | 70 | High |

| 2-(Trifluoromethyl)aniline | 1-Bromo-3,5-dimethylbenzene | CuI / L-proline | K₂CO₃ | DMSO | 140 | 3,5-Dimethyl-N-(2-(trifluoromethyl)phenyl)aniline | 68 | Moderate |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Trifluoromethylation Pathways

The introduction of a trifluoromethyl (CF3) group onto an aniline (B41778) framework can proceed through different mechanistic routes, primarily radical and dual catalytic pathways.

Radical trifluoromethylation is a prominent pathway for the synthesis of trifluoromethylated compounds. dntb.gov.ua The generally accepted mechanism involves the generation of a trifluoromethyl radical (•CF3) from a suitable precursor. sustech.edu.cn This highly reactive radical then attacks the aromatic ring to form the desired product. sustech.edu.cnprinceton.edu

The initiation of the radical precursor can be achieved under various conditions, including photoredox catalysis. sustech.edu.cnprinceton.edu In this process, a photocatalyst, such as Ru(phen)3Cl2, is excited by visible light. The excited photocatalyst can then interact with a trifluoromethyl source, like triflyl chloride, through a single electron transfer (SET) to generate the •CF3 radical. princeton.edu This radical can then add to arenes and heteroarenes. princeton.edu

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into these radical pathways. For instance, in the copper-catalyzed oxytrifluoromethylation of allylamines, it was found that the reaction proceeds via a Cu(I)–Cu(II) cycle. A free trifluoromethyl radical is generated and attacks the alkene moiety, followed by a radical-radical cross-coupling step. rsc.org The stability and reactivity of the radical intermediates are key factors influencing the reaction's success. researchgate.net

Table 1: Key Steps in Radical Trifluoromethylation

| Step | Description |

|---|---|

| Initiation | Generation of a trifluoromethyl radical (•CF3) from a precursor. |

| Propagation | The •CF3 radical attacks the aromatic ring of the aniline derivative. |

| Termination | Combination of radicals to form stable products. |

Dual catalytic systems, particularly those combining a copper catalyst with a photoredox catalyst, have emerged as powerful tools for trifluoromethylation reactions. nih.govnih.gov These systems can enable challenging transformations under mild conditions. nih.govresearchgate.net

In a typical dual copper/photoredox catalytic cycle, the photocatalyst, upon excitation by light, initiates a single-electron transfer process. This can lead to the formation of a trifluoromethyl radical from a suitable precursor. Simultaneously, the copper catalyst can engage with the aniline substrate, facilitating its activation. The subsequent coupling of the trifluoromethyl radical with the activated aniline species leads to the final product.

For example, a dual visible-light photoredox- and copper-catalyzed Z-selective allyl trifluoromethylation of allylamine (B125299) has been reported. nih.gov In this system, a trifluoromethylpyridinium salt serves as the •CF3 precursor, and cuprous oxide or copper nanoclusters are crucial co-catalysts. nih.gov Similarly, gold nanoclusters have been employed as heterogeneous visible-light photocatalysts in three-component radical couplings involving anilines. acs.org These dual catalytic approaches often offer high selectivity and functional group tolerance. nih.govresearchgate.net

Role of Solvent Effects in Reaction Selectivity and Reactivity

The choice of solvent can dramatically influence the outcome of chemical reactions, affecting both selectivity and reactivity. In the context of aniline functionalization, specific solvents have been shown to play a critical and non-innocent role.

Hexafluoroisopropanol (HFIP) is a unique solvent that has gained significant attention for its ability to promote challenging chemical transformations. researchgate.net Its high ionizing power and low nucleophilicity facilitate reactions that proceed through cationic intermediates. beilstein-journals.org In the context of aniline chemistry, HFIP has been shown to play a dual role. It can protonate alkenes and selectively activate anilines for electrophilic aromatic substitution, enabling hydroarylation reactions. bohrium.com

Recent studies have highlighted HFIP's crucial role in the trifluoromethylarylation of alkenes using anilines. rsc.org In this process, HFIP is not merely a solvent but an active participant that establishes a hydrogen bonding network with both the aniline and the trifluoromethyl reagent. rsc.org This interaction alters the reactivity and is responsible for the high selectivity observed in the reaction. rsc.org The use of HFIP can enable transformations that are not achievable with other solvents. rsc.org

The ability of solvents like HFIP to form specific hydrogen bonding networks is a key factor in controlling reaction selectivity. rsc.org By engaging in hydrogen bonding with the reactants, the solvent can pre-organize the transition state, favoring a specific reaction pathway. This is particularly important in reactions involving anilines, where multiple reactive sites are available.

The hydrogen bonding network can stabilize intermediates and transition states, lowering the activation energy for the desired transformation. rsc.org For instance, in the HFIP-promoted functionalization of anilines, the solvent's hydrogen bonding with the aniline nitrogen and the trifluoromethylating agent directs the reaction to the desired position on the aromatic ring. rsc.org This type of solvent-reactant interaction is a powerful tool for achieving high levels of chemo- and regioselectivity. The influence of hydrogen bonding on reaction outcomes is also a key consideration in organocatalysis, where thiourea (B124793) catalysts bearing 3,5-bis(trifluoromethyl)phenyl groups are often used to activate substrates through hydrogen bonds. researchgate.net

Understanding the Electronic and Steric Influence of the Trifluoromethyl Group

The trifluoromethyl group (CF3) possesses a unique combination of electronic and steric properties that significantly influence the reactivity and properties of molecules containing it.

The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. sciencemadness.org This has a profound effect on the electron density of the aromatic ring in N-phenyl-2-(trifluoromethyl)aniline, making it less susceptible to electrophilic attack compared to unsubstituted aniline. sciencemadness.org However, this electron-withdrawing nature is also a key feature in many modern synthetic strategies, including those for creating materials with specific electronic properties. nih.gov

From a steric perspective, the CF3 group is bulkier than a hydrogen atom but is considered a bioisostere of a methyl group. nih.gov Its steric hindrance can influence the regioselectivity of reactions by blocking certain positions on the aromatic ring. nih.gov The steric and electronic effects of ligands are crucial in determining the final geometry of metal complexes. nih.gov

Furthermore, the trifluoromethyl group can participate in noncovalent interactions. Contrary to the simple view of fluorine as only a hydrogen bond acceptor, the CF3 group can act as both an electrophile and a nucleophile in noncovalent bonding. nih.gov This amphiphilic nature is due to polarization effects and can play a role in molecular recognition and crystal packing. nih.gov The ability of fluorine to modulate hydrogen bonding networks can also influence the properties of molecules in aqueous environments. rsc.org The introduction of a trifluoromethyl group can strengthen hydrogen bonds, which has been utilized to improve the efficiency of organic solar cells. frontiersin.org

Deactivating Effects on the Aromatic Ring

The electronic character of this compound is dictated by the interplay of two substituents with opposing effects: the electron-donating secondary amine (-NH-) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. This is due to the strong inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the aromatic ring. khanacademy.orgvaia.com This withdrawal of electron density significantly lowers the nucleophilicity of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions compared to benzene. vaia.com

Conversely, the secondary amine group is a potent activating group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance (a +M mesomeric effect). chemistrysteps.com This increases the electron density on the ring, particularly at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene. byjus.com

In this compound, these two groups are present on the same aromatic ring. The powerful activating effect of the amine group by resonance generally outweighs the inductive deactivating effect of the trifluoromethyl group. However, the presence of the -CF₃ group significantly attenuates the activating power of the amine. The aniline ring in this compound is therefore less reactive towards electrophiles than aniline itself but remains activated compared to benzene. The second phenyl ring, attached only to the activating nitrogen atom, is strongly activated towards electrophilic substitution.

| Group | Effect on Aromatic Ring | Mechanism |

| -NH- (Amine) | Activating | +M (Resonance) > -I (Inductive) |

| -CF₃ (Trifluoromethyl) | Deactivating | -I (Inductive) |

Directing Effects in Electrophilic Substitution

The regiochemical outcome of electrophilic substitution on this compound is controlled by the directing effects of the two substituents on the aniline ring and the amine group's effect on the second phenyl ring.

Amino Group (-NH-): As a strong activating group with a lone pair of electrons, the amine group is a powerful ortho, para-director. byjus.commasterorganicchemistry.com It stabilizes the cationic intermediates (sigma complexes) formed during electrophilic attack at these positions through resonance. chemistrysteps.com

Trifluoromethyl Group (-CF₃): This strongly deactivating group is a meta-director. vaia.com It destabilizes the cationic intermediates of ortho and para attack due to the adjacent positive charge that would be created next to the electron-withdrawing group. khanacademy.orgvaia.com

In instances of conflicting directing effects, the more powerful activating group dictates the position of substitution. Therefore, on the trifluoromethyl-substituted ring of this compound, the ortho, para-directing influence of the amine group dominates. Electrophilic attack will preferentially occur at the positions para and ortho to the amine group. Given that the 2-position is occupied by the -CF₃ group, substitution is directed to the 4-position (para to -NH) and the 6-position (ortho to -NH). Steric hindrance from the bulky trifluoromethyl group and the phenyl group may influence the ratio of these products, often favoring the less hindered 4-position.

For the unsubstituted phenyl ring, the secondary amine acts as a powerful activating, ortho, para-directing substituent, leading to substitution primarily at its para and ortho positions.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Aromatic Ring | Substituents | Major Products | Controlling Factor |

|---|---|---|---|

| Ring 1 | -NH- and 2-(CF₃) | Substitution at C4 (para) and C6 (ortho) | The powerful ortho, para-directing amine group |

Impact on Transition State Stability in Catalytic Reactions

The structural and electronic features of this compound can significantly influence the stability of transition states in catalytic reactions. The trifluoromethyl group, being strongly electron-withdrawing, can stabilize transition states that involve the buildup of negative charge. For instance, in reactions where an anionic intermediate or a partially negative charge develops on the aromatic ring, the -CF₃ group can delocalize and stabilize this charge, thereby lowering the activation energy of the reaction.

Conversely, the amine group can stabilize transition states with developing positive charge through resonance. Furthermore, the nitrogen's lone pair can act as a ligand, coordinating to a metal center in transition metal-catalyzed reactions. This coordination can influence the geometry and energy of the transition state, thereby affecting the reaction's rate and selectivity. The use of aniline derivatives in the development of catalysts and in catalytic reactions, such as trifluoromethylthiolation, highlights the role of the amine functionality in modulating catalytic cycles. The presence of both a Lewis basic site (the amine) and an electron-deficient ring system allows for complex interactions in a catalytic environment, potentially stabilizing the transition state assembly through hydrogen bonding or other non-covalent interactions.

Analysis of Reactivity Tuning and Control Strategies

Several strategies can be employed to tune and control the reactivity of this compound, allowing for selective functionalization.

One common strategy involves modulating the reactivity of the highly activating amino group. By converting the amine to an amide (e.g., an acetanilide) through acylation, its activating influence is significantly reduced. chemistrysteps.comlibretexts.org The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to activate the aromatic ring. This "protection" strategy prevents overreaction, such as polysubstitution, and can alter the regioselectivity of certain reactions. chemistrysteps.comlibretexts.org For example, direct nitration of anilines often leads to a mixture of products and oxidation, but nitration of the corresponding acetanilide (B955) proceeds more cleanly to the para-nitro product. chemistrysteps.com The amide can later be hydrolyzed to restore the amine functionality.

Another powerful approach is the use of specific catalytic systems. For instance, iron-catalyzed reactions have been developed for the ortho-trifluoromethylation of anilines using a directing group strategy. nih.gov This method allows for the selective introduction of a trifluoromethyl group at a specific C-H bond, a transformation that is difficult to achieve with classical electrophilic aromatic substitution.

Electrochemical methods offer precise control over reactivity. By controlling the electrode potential, the degree of substitution in reactions like halogenation of anilines can be selectively managed to yield either mono- or di-substituted products. acs.orgacs.org This technique avoids the need for chemical oxidants and allows for a high degree of control over the reaction outcome by manipulating the generation of reactive intermediates. acs.org

Finally, the inherent reactivity of the amine can be leveraged to form different functional groups, which then undergo their own unique transformations. The conversion of the aniline to an N-silyl ketimine, for example, allows for subsequent catalytic enantioselective reactions to synthesize chiral amines. nih.gov This strategy opens up pathways to complex, stereodefined molecules that would be inaccessible from the aniline directly.

Summary of Reactivity Control Strategies

| Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Amide Formation | The amine is temporarily converted to a less activating amide group. | Controlled nitration of anilines to prevent overreaction and direct substitution. | chemistrysteps.comlibretexts.org |

| Directed C-H Functionalization | A directing group is used to guide a catalyst to a specific C-H bond. | Iron-catalyzed ortho-trifluoromethylation of picolinamide-protected anilines. | nih.gov |

| Electrochemical Control | The electrode potential is adjusted to control the formation of reactive intermediates. | Selective mono- or di-halogenation of anilines. | acs.orgacs.org |

| Intermediate Formation | The aniline is converted into a different reactive intermediate. | Formation of N-silyl ketimines for catalytic enantioselective synthesis of chiral amines. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of N-phenyl-2-(trifluoromethyl)aniline, offering precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra provide fundamental data for assigning the structure of this compound.

The ¹H NMR spectrum displays signals corresponding to each unique proton environment. The aromatic protons on the two phenyl rings typically appear as complex multiplets in the downfield region (approximately 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the amine and trifluoromethyl substituents. The N-H proton usually appears as a broader signal, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The trifluoromethyl (-CF₃) group's carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms and appears at a distinct chemical shift rsc.org. The carbons of the phenyl rings resonate in the typical aromatic region (approximately 110-150 ppm), with quaternary carbons and those adjacent to the nitrogen and -CF₃ group showing distinct shifts rsc.org.

¹⁹F NMR is particularly informative for fluorinated compounds. This compound exhibits a single, sharp resonance for the three equivalent fluorine atoms of the -CF₃ group rsc.org. The chemical shift of this signal is a sensitive probe of the electronic environment around the trifluoromethyl group nih.govbiophysics.org. For a related compound, 2-trifluoromethyl-N-trifluoroacetylaniline, distinct signals were observed for the two different trifluoromethyl groups acs.org.

Table 1: Representative NMR Data for this compound and Related Compounds

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 7.0 - 8.0 | Multiplets | Aromatic Protons |

| Variable | Broad Singlet | N-H Proton | |

| ¹³C NMR | 123.2 | Quartet (J ≈ 272 Hz) | -CF₃ Carbon rsc.org |

| 115 - 150 | Multiple Signals | Aromatic Carbons rsc.org | |

| ¹⁹F NMR | ~ -60 to -64 | Singlet | -CF₃ Fluorines rsc.org |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, helping to trace the connectivity within the individual phenyl rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the nature of the carbon signals in the ¹³C spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for establishing the connectivity between the two phenyl rings via the nitrogen atom and for confirming the position of the trifluoromethyl group relative to the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the spatial proximity of protons, which can help to elucidate the preferred conformation of the molecule in solution.

The combined application of these techniques allows for a complete and confident assignment of all proton and carbon signals, solidifying the structural determination of this compound researchgate.net.

Vibrational Spectroscopy (FTIR and Raman)

The FTIR and Raman spectra of this compound display a series of characteristic bands corresponding to the various vibrational modes of the molecule. These include stretching, bending, and torsional motions of the chemical bonds. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the precise assignment of these vibrational modes irjet.netnih.govajchem-a.com.

Table 2: Key Vibrational Frequency Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 | ν(N-H) | N-H stretching vibration of the secondary amine. |

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching vibrations. |

| 1620 - 1580 | ν(C=C) | Aromatic C=C ring stretching vibrations. |

| ~1520 | δ(N-H) | N-H in-plane bending vibration. |

| 1350 - 1100 | ν(C-F) | Strong, characteristic C-F stretching vibrations of the -CF₃ group. |

| 1300 - 1200 | ν(C-N) | C-N stretching vibration of the aromatic amine. |

| 900 - 670 | δ(C-H) oop | Out-of-plane C-H bending vibrations, characteristic of the substitution pattern on the aromatic rings. |

(Note: ν = stretching, δ = bending, oop = out-of-plane. Frequencies are approximate and can vary based on the sample state and measurement conditions.)

Several key functional group vibrations are prominent in the spectra of this compound:

N-H Stretch: A characteristic band for the secondary amine N-H stretching vibration is expected to appear in the region of 3350-3450 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H Stretch: Vibrations corresponding to the stretching of the C-H bonds on the phenyl rings are typically observed in the 3000-3100 cm⁻¹ region ajchem-a.com.

C-F Stretches: The most intense and characteristic bands in the FTIR spectrum are typically associated with the C-F stretching vibrations of the trifluoromethyl group, usually found in the 1100-1350 cm⁻¹ range. The high electronegativity of fluorine results in strong dipole moment changes during these vibrations.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1450-1620 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond typically appears in the 1250-1350 cm⁻¹ region irjet.net.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into the molecular structure researchgate.netresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

While NMR and vibrational spectroscopy define the molecular structure and connectivity, single-crystal X-ray crystallography provides the ultimate confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous structural portrait.

For derivatives and related structures, X-ray analysis has confirmed molecular geometries and revealed details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing nih.goveurjchem.comnih.gov. Although a specific crystallographic study for this compound was not found in the search results, analysis of closely related compounds demonstrates the power of this technique. For instance, in a similar benzimidazole derivative, the dihedral angle between two aromatic ring systems was precisely determined nih.gov. Such studies provide invaluable data on how molecules arrange themselves in a crystalline lattice, influenced by factors like N-H···N or C-H···F hydrogen bonds nih.gov.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental information about the crystal system, space group, and unit cell dimensions. However, a review of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, experimentally determined crystallographic parameters for this specific compound are not available for presentation.

Elucidation of Molecular Geometry and Conformational Features

The elucidation of molecular geometry, including specific bond lengths, bond angles, and torsional angles, is derived directly from the data obtained in a single-crystal X-ray diffraction experiment. As no published crystal structure for this compound could be located, a detailed, experimentally verified description of its molecular geometry and conformational features cannot be provided. Such an analysis would require the successful growth of a single crystal and subsequent diffraction analysis.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

A comprehensive investigation of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is essential to understanding the crystal packing and the resulting supramolecular architecture. This analysis is contingent upon the availability of single-crystal X-ray diffraction data. Since the crystal structure for this compound has not been reported, a specific analysis of its intermolecular interactions and packing motif remains uncharacterized. General studies on related trifluoromethyl-substituted aromatic compounds indicate that weak interactions involving the fluorine atoms often play a significant role in the crystal packing. researchgate.net

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₀F₃N. The experimentally measured mass is compared against the calculated theoretical exact mass, providing strong evidence for the compound's identity.

| Molecular Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₃H₁₀F₃N | 237.0765 |

| Protonated Adduct [M+H]⁺ | C₁₃H₁₁F₃N⁺ | 238.0843 |

| Sodiated Adduct [M+Na]⁺ | C₁₃H₁₀F₃NNa⁺ | 259.0663 |

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid chromatography-mass spectrometry (LCMS) is a powerful hyphenated technique used extensively for both the separation and identification of compounds within a mixture, making it ideal for purity assessment. In the analysis of a synthesized batch of this compound, the liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or other impurities. The eluent is then introduced into the mass spectrometer, which provides mass data for the components as they elute from the column. The identity of the main peak corresponding to this compound would be confirmed by its characteristic mass-to-charge ratio (e.g., m/z 238.08 for the [M+H]⁺ ion in positive ionization mode). The purity is determined by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram. This technique is standard for impurity profiling in related aniline (B41778) compounds. researchgate.net

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula, providing a direct verification of its stoichiometry. For a sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must align closely with the theoretical values, typically within a ±0.4% margin.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

DFT and HF are the foundational ab initio methods used to study N-phenyl-2-(trifluoromethyl)aniline. DFT, which includes electron correlation effects at a lower computational cost than traditional methods, is particularly popular. The choice of functional and basis set is critical for obtaining accurate results. materialsciencejournal.org HF, while a more fundamental method, often serves as a baseline for more advanced calculations. researchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the two phenyl rings. Due to steric hindrance from the bulky trifluoromethyl (-CF3) group at the ortho position, the molecule is expected to adopt a non-planar conformation.

Conformational analysis involves exploring different spatial arrangements (conformers) and their relative energies. The rotation around the C-N bond connecting the two aromatic rings is a primary focus. Theoretical calculations can map the potential energy surface associated with this rotation to identify the global minimum energy conformer and any energy barriers between different conformations. This analysis is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. researchgate.net

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for a variety of molecular systems, including aniline (B41778) derivatives. researchgate.netasianpubs.org The M06 suite of functionals, such as M06-2X, are newer meta-hybrid GGAs that often provide improved performance, especially for systems involving noncovalent interactions, thermochemistry, and kinetics. researchgate.netresearchgate.net A comparison between these functionals is essential to validate the reliability of the computed properties.

Basis Sets : Pople-style basis sets, such as 6-31G(d) and 6-311++G(d,p), are commonly employed. asianpubs.orgdocumentsdelivered.com The inclusion of polarization functions (e.g., 'd', 'p') and diffuse functions (e.g., '+') is important for accurately describing the electron distribution, particularly for molecules with heteroatoms and potential for hydrogen bonding or other noncovalent interactions. nih.gov For instance, the 6-311++G(d,p) basis set is frequently used for obtaining reliable vibrational wavenumbers and geometric parameters. documentsdelivered.com

Table 1: Comparison of Common Functionals and Basis Sets

| Feature | B3LYP | M06-2X | 6-31G(d) | 6-311++G(d,p) |

|---|---|---|---|---|

| Type | Hybrid-GGA Functional | Meta-Hybrid GGA Functional | Pople-style Basis Set | Pople-style Basis Set |

| Strengths | Good general-purpose functional, computationally efficient. researchgate.net | High accuracy for main-group thermochemistry, kinetics, and noncovalent interactions. researchgate.net | Minimal basis set for reasonable initial geometries. | Large basis set with high flexibility, good for final energies and spectroscopic properties. documentsdelivered.com |

| Considerations | May be less accurate for systems with significant dispersion interactions. researchgate.net | More computationally demanding than B3LYP. researchgate.net | May be insufficient for accurate energy or frequency calculations. | High computational cost. |

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Frequencies : After geometry optimization, the calculation of harmonic vibrational frequencies is performed. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Theoretical spectra for aniline and its derivatives have been successfully calculated using DFT methods, with B3LYP showing good agreement with experimental data, especially when scaling factors are applied to account for anharmonicity and method limitations. materialsciencejournal.orgasianpubs.org The analysis involves assigning calculated vibrational modes, such as N-H stretching, C-N stretching, C-F stretching, and aromatic ring vibrations, to the experimentally observed bands. nih.gov

NMR Chemical Shifts : Quantum mechanical calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F). mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net Calculations are often performed for the molecule in a simulated solvent environment (e.g., using the PCM model) to better replicate experimental conditions. researchgate.net The predicted shifts for the protons and carbons on the phenyl rings, as well as the highly sensitive ¹⁹F chemical shift of the trifluoromethyl group, provide a stringent test of the calculated electronic structure. acs.org

Table 2: Representative Vibrational Modes for Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching of the amine N-H bond. nih.gov |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl rings. |

| C=C Aromatic Stretch | 1400-1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. asianpubs.org |

| C-N Stretch | 1250-1360 | Stretching of the carbon-nitrogen bonds. materialsciencejournal.org |

| C-F Stretch | 1100-1300 | Stretching vibrations of the C-F bonds within the -CF3 group. |

Electronic Structure Analysis

Analysis of the electronic structure reveals details about the molecule's reactivity, stability, and intermolecular interactions.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity.

HOMO : The Highest Occupied Molecular Orbital represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, which possess the lone pair of electrons.

LUMO : The Lowest Unoccupied Molecular Orbital represents the ability to accept an electron. The LUMO is likely distributed over the trifluoromethyl-substituted phenyl ring, as the -CF3 group is a strong electron-withdrawing group.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic excitation energy. documentsdelivered.com A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. thaiscience.info Calculations for related substituted anilines have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and thus the molecule's electronic properties. documentsdelivered.comthaiscience.info

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow) : Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the electronegative nitrogen atom (due to its lone pair) and the fluorine atoms of the -CF3 group. nih.gov

Positive Potential (Blue) : Regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. This would be most prominent around the hydrogen atom of the N-H group. thaiscience.info

The MEP analysis provides valuable insights into where the molecule might engage in intermolecular interactions, such as hydrogen bonding, and predicts its sites of chemical reactivity. nih.gov

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding, as well as the interactions between bonds. It provides insights into charge transfer and conjugative interactions within a molecular system. icm.edu.pl The analysis involves the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and formally unoccupied non-Lewis NBOs (antibonding or Rydberg orbitals), which corresponds to a stabilizing donor-acceptor interaction. icm.edu.pl The stabilization energy E(2) associated with this delocalization is a key indicator of the intensity of the interaction; a larger E(2) value signifies a more intensive interaction and greater conjugation. icm.edu.pluni-muenchen.de

The NBO analysis for a molecule like this compound would involve examining the occupancy of various bonding and lone pair orbitals and the stabilization energies from their interactions with antibonding orbitals. This provides a detailed picture of the electron distribution and the electronic interactions that govern the molecule's properties.

Mulliken Charge Analysis

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons among the atoms. niscpr.res.inopenmx-square.org This analysis is computationally straightforward and provides insights into the electronic structure, dipole moment, and molecular polarizability. icm.edu.pluni-muenchen.de The calculation involves the partitioning of the total electron population among the atoms in the molecule. openmx-square.org

For derivatives of aniline, Mulliken charge analysis has been used to understand the effect of substituents on the charge distribution. researchgate.net In studies of similar compounds, it has been observed that certain atoms consistently exhibit positive or negative charges. For example, in one analysis, the oxygen and nitrogen atoms were found to have significant negative charges, while hydrogen atoms generally carried a net positive charge. icm.edu.pl Such charge distributions can suggest the potential for intermolecular interactions, such as hydrogen bonding, in the solid state. icm.edu.pl

However, it is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation, which can sometimes lead to unphysical results like negative occupation numbers. uni-muenchen.de Despite these limitations, Mulliken analysis remains a widely used tool for qualitatively understanding charge distribution in molecules. niscpr.res.in

A hypothetical Mulliken charge distribution for this compound is presented in the table below, illustrating the expected charge separation due to the electronegative fluorine and nitrogen atoms.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N (Aniline) | -0.8 |

| C (Phenyl-NH) | +0.2 |

| C (Phenyl-CF3) | +0.3 |

| F | -0.4 |

| H (Aniline) | +0.3 |

This table is for illustrative purposes and does not represent actual calculated data.

Quantum Chemical Descriptors

Quantum chemical descriptors are theoretical values calculated from the electronic structure of a molecule that help in understanding and predicting its chemical reactivity and stability. rasayanjournal.co.in These descriptors are derived from Density Functional Theory (DFT) calculations and include chemical potential (μ), electronegativity (χ), hardness (η), softness (S), and dipole moment. rasayanjournal.co.inekb.eg

Chemical Potential (μ) and Electronegativity (χ): The chemical potential measures the tendency of electrons to escape from a system. nih.gov Electronegativity, a closely related concept, describes the power of an atom in a molecule to attract electrons to itself. ijarset.com A higher electronegativity value indicates a better electron acceptor. ijarset.com

Hardness (η) and Softness (S): Chemical hardness is the resistance to charge transfer, while softness is the reciprocal of hardness and measures the extent of chemical reactivity. rasayanjournal.co.innih.gov A molecule with a smaller energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "soft," more polarizable, and generally more reactive. ijarset.com

These descriptors are calculated using the energies of the HOMO and LUMO. ekb.eg For example, a compound with a low ionization potential (related to HOMO energy) is a good electron donor, while one with a high electron affinity (related to LUMO energy) is a good electron acceptor. ijarset.com The electrophilicity index (ω) is another descriptor that quantifies the energy stabilization when a system accepts an electronic charge, indicating its reactivity towards nucleophiles. rasayanjournal.co.in

The table below summarizes these quantum chemical descriptors and their significance.

| Descriptor | Symbol | Significance |

| Chemical Potential | μ | Tendency of electrons to escape from the system. nih.gov |

| Electronegativity | χ | Ability of an atom to attract electrons. ijarset.com |

| Hardness | η | Resistance to change in electron distribution. rasayanjournal.co.innih.gov |

| Softness | S | Measure of chemical reactivity. rasayanjournal.co.in |

| Dipole Moment | Indicator of molecular polarity. ekb.eg |

Intermolecular and Supramolecular Interactions

The study of intermolecular and supramolecular interactions is crucial for understanding how molecules assemble in the solid state, which in turn influences the material's physical properties. jmaterenvironsci.com

Hirshfeld Surface Analysis for Short Contacts

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. jmaterenvironsci.comresearchgate.net It defines a surface for a molecule in a crystal where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. jmaterenvironsci.com By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of significant intermolecular contacts can be identified. researchgate.netnih.gov

Interaction Energy Calculations for Supramolecular Assemblies